molecular formula C12H10F3NO4S B13943092 (6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate

(6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate

Cat. No.: B13943092
M. Wt: 321.27 g/mol
InChI Key: WODJBWJBJBDBDO-UHFFFAOYSA-N
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Description

(6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate typically involves the reaction of 6-methoxy-2-methylquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its quinoline core.

    Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate is largely dependent on its interaction with biological targets. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-2-methylquinolin-4-ol
  • 6-methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
  • 6-methoxy-2-(trifluoromethyl)quinolin-4-yl boronic acid

Uniqueness

(6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate is unique due to the presence of both the methoxy and trifluoromethanesulfonate groups. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10F3NO4S

Molecular Weight

321.27 g/mol

IUPAC Name

(6-methoxy-2-methylquinolin-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H10F3NO4S/c1-7-5-11(20-21(17,18)12(13,14)15)9-6-8(19-2)3-4-10(9)16-7/h3-6H,1-2H3

InChI Key

WODJBWJBJBDBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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